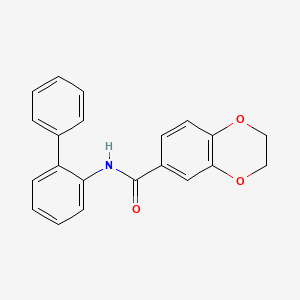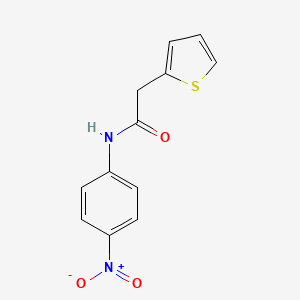![molecular formula C16H17NO3S B4182380 ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)
ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate
Übersicht
Beschreibung
Ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate, also known as MPTG, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPTG belongs to the class of thienylcarbonyl-containing compounds, which have shown promising results in various biological assays.
Wirkmechanismus
The exact mechanism of action of ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial activities, ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been shown to reduce oxidative stress and improve glucose metabolism in diabetic rats. ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has also been shown to improve cognitive function and reduce anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has several advantages for lab experiments, including its high purity and stability. ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate is also relatively easy to synthesize and can be obtained in large quantities. However, ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate. One area of interest is the development of ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate and its potential side effects.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has also been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate has exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-methyl-5-phenylthiophene-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-14(18)10-17-16(19)13-9-11(2)15(21-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOWKVZZDRBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



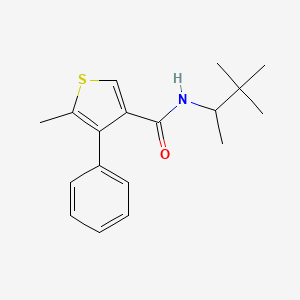
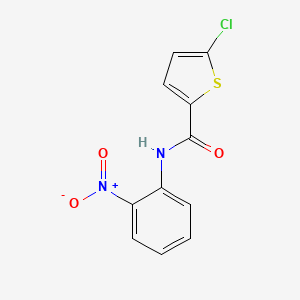
![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)


![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)

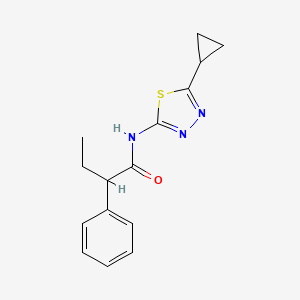
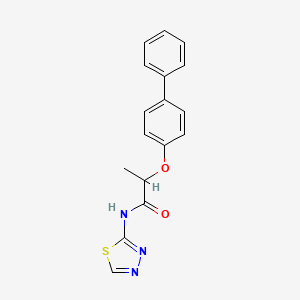
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
